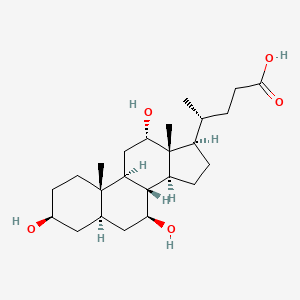
3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is a trihydroxy-5alpha-cholanic acid that is 5alpha-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7, and 12. This compound is a bile acid, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by crystallization .
Industrial Production Methods: Industrial production often involves the extraction of bile acids from animal sources, followed by chemical modification to obtain the desired stereoisomer. The process includes multiple steps of purification and crystallization to ensure high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like sodium hypochlorite.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: Hydroxy groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetic acid.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of ester or ether derivatives.
Aplicaciones Científicas De Investigación
3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the metabolism of lipids and its impact on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the formulation of pharmaceuticals and dietary supplements
Mecanismo De Acción
The compound exerts its effects primarily through its role as a bile acid. It aids in the emulsification and absorption of dietary fats by forming micelles. The molecular targets include bile acid receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor), which regulate various metabolic pathways .
Comparación Con Compuestos Similares
- 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid
- 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
- 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic Acid
Uniqueness: 3beta,7beta,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is unique due to its specific stereochemistry, which influences its biological activity and interaction with receptors. This distinct configuration can result in different metabolic and therapeutic effects compared to its isomers .
Propiedades
Número CAS |
63324-20-9 |
|---|---|
Fórmula molecular |
C24H40O5 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3S,5R,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1 |
Clave InChI |
BHQCQFFYRZLCQQ-UEXPSFCYSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















